molecular formula C12H7NO3 B2917986 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione CAS No. 259269-45-9

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione

Cat. No.: B2917986
CAS No.: 259269-45-9
M. Wt: 213.192
InChI Key: VAGZEMPRSPZMLU-UHFFFAOYSA-N
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Description

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is a heterocyclic compound with a unique structure that combines elements of pyrrole and benzoxazepineIts molecular formula is C12H7NO3, and it has a molecular weight of 213.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with a benzoxazepine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4H,6H-Benzo[e]pyrrolo[2,1-c][1,4]oxazepine-4,6-dione
  • 4,6-Dioxo-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine

Uniqueness

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-11-8-4-1-2-5-9(8)13-7-3-6-10(13)12(15)16-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGZEMPRSPZMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)C3=CC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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